An In-depth Technical Guide to 3-(4-Methyl-benzyl)-piperazin-2-one: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 3-(4-Methyl-benzyl)-piperazin-2-one: Synthesis, Characterization, and Therapeutic Potential
Introduction
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its conformational flexibility and the ability of its two nitrogen atoms to be functionalized allow for precise tuning of physicochemical properties and target interactions.[4] Within this class, piperazin-2-ones, cyclic amide derivatives of piperazine, have garnered significant interest as peptidomimetics and as core structures in novel therapeutics. This guide provides a comprehensive technical overview of a specific derivative, 3-(4-Methyl-benzyl)-piperazin-2-one , a compound of interest for researchers in drug discovery and development. While a specific CAS number for this molecule is not publicly registered at the time of this writing, its structural features suggest a strong potential for biological activity, particularly within the central nervous system (CNS).
This document will detail the physicochemical properties of 3-(4-Methyl-benzyl)-piperazin-2-one, propose a robust synthetic pathway for its preparation, outline a comprehensive analytical characterization workflow, and explore its potential therapeutic applications and mechanisms of action based on the well-established pharmacology of related benzylpiperazine and piperazinone analogs.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. The key properties of 3-(4-Methyl-benzyl)-piperazin-2-one are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 3-(4-Methyl-benzyl)-piperazin-2-one | IUPAC Nomenclature |
| Molecular Formula | C₁₂H₁₆N₂O | Calculated |
| Molecular Weight | 218.27 g/mol | Calculated |
| CAS Number | Not Assigned | - |
| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water. | General properties of similar heterocycles |
Proposed Synthesis Pathway
The synthesis of 3-substituted piperazin-2-ones can be achieved through several established methodologies. A highly efficient and versatile approach involves a one-pot, tandem reductive amination-transamidation-cyclization reaction.[5][6] This method offers the advantage of building the heterocyclic core from readily available starting materials in a single, streamlined process.
The proposed synthesis for 3-(4-Methyl-benzyl)-piperazin-2-one commences with the reductive amination of an N-protected aminoacetaldehyde with a suitable amino acid ester, in this case, a derivative of 4-methylphenylalanine. The resulting intermediate then undergoes an intramolecular cyclization to yield the desired piperazin-2-one.
Caption: Proposed synthetic workflow for 3-(4-Methyl-benzyl)-piperazin-2-one.
Detailed Experimental Protocol: Synthesis of 3-(4-Methyl-benzyl)-piperazin-2-one
Materials:
-
N-Boc-aminoacetaldehyde
-
Methyl 3-(4-methylphenyl)-2-aminopropanoate hydrochloride
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (TEA)
-
1,2-Dichloroethane (DCE)
-
Trifluoroacetic acid (TFA)
-
Acetic acid (AcOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Reductive Amination:
-
To a solution of methyl 3-(4-methylphenyl)-2-aminopropanoate hydrochloride (1.0 eq) and triethylamine (1.1 eq) in 1,2-dichloroethane (DCE), add N-Boc-aminoacetaldehyde (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of starting materials.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
-
-
Deprotection and Cyclization:
-
Dissolve the crude intermediate in dichloromethane.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
To the resulting residue, add acetic acid and heat the mixture to 80-100°C for 4-6 hours to facilitate cyclization.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 3-(4-Methyl-benzyl)-piperazin-2-one as a solid.
-
Analytical Characterization
A comprehensive suite of analytical techniques is essential to confirm the identity and purity of the synthesized 3-(4-Methyl-benzyl)-piperazin-2-one.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Doublets around 7.0-7.2 ppm (4H) characteristic of a para-substituted benzene ring. Benzyl Protons: A multiplet or two doublets of doublets around 2.8-3.2 ppm (2H). Piperazinone Ring Protons: A series of multiplets between 2.5 and 4.0 ppm (5H). Methyl Protons: A singlet around 2.3 ppm (3H). NH Proton: A broad singlet, chemical shift dependent on concentration and solvent. |
| ¹³C NMR | Carbonyl Carbon: A signal in the range of 165-175 ppm. Aromatic Carbons: Signals between 125 and 140 ppm. Benzyl Carbon: A signal around 40-45 ppm. Piperazinone Ring Carbons: Signals in the range of 40-60 ppm. Methyl Carbon: A signal around 20-25 ppm. |
| FT-IR (cm⁻¹) | N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹ (secondary amine/amide).[7] C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹ (lactam).[7] C-N Stretch: A band in the region of 1100-1300 cm⁻¹.[3] Aromatic C-H Stretch: Bands above 3000 cm⁻¹. Aliphatic C-H Stretch: Bands below 3000 cm⁻¹. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺: Expected at m/z = 219.15. Fragmentation: Characteristic fragmentation patterns would involve cleavage of the benzyl group (loss of 91, forming a fragment at m/z 128) and cleavage of the piperazinone ring.[8] |
Potential Therapeutic Applications and Mechanism of Action
The structural motif of 3-(4-Methyl-benzyl)-piperazin-2-one suggests a high likelihood of activity within the central nervous system. The benzylpiperazine core is a well-known pharmacophore with stimulant and euphoriant properties, primarily acting as a monoamine releasing agent and reuptake inhibitor.[9][10][11]
Caption: Proposed mechanism of action for 3-(4-Methyl-benzyl)-piperazin-2-one.
Modulation of Monoaminergic Systems
Benzylpiperazine (BZP) and its analogs are known to interact with dopamine (DAT) and serotonin (SERT) transporters, leading to an increase in the synaptic concentrations of these neurotransmitters.[12] This action is responsible for their stimulant and mood-altering effects. It is highly probable that 3-(4-Methyl-benzyl)-piperazin-2-one will exhibit a similar profile, potentially with a modified potency and selectivity due to the presence of the 4-methyl group on the benzyl ring and the piperazinone core. These modifications could fine-tune the interaction with monoamine transporters, offering a more desirable therapeutic window compared to less substituted analogs.
Interaction with GABAergic Systems
Some piperazine derivatives have been shown to act as antagonists at GABA-A receptors.[2][13][14] The piperazin-2-one scaffold, being a constrained dipeptide mimic, may also interact with GABA receptors. This potential dual-action on both monoaminergic and GABAergic systems could lead to a unique pharmacological profile, with potential applications in conditions such as anxiety, depression, and certain neurological disorders. Further investigation into its receptor binding profile is warranted to elucidate its precise mechanism of action.
Conclusion
3-(4-Methyl-benzyl)-piperazin-2-one represents a promising, yet underexplored, molecule within the pharmacologically rich class of piperazine derivatives. Based on established synthetic methodologies, its preparation is readily achievable, allowing for further investigation into its biological properties. The structural combination of the benzylpiperazine and piperazin-2-one motifs suggests a strong potential for CNS activity, possibly through the modulation of dopaminergic, serotonergic, and GABAergic pathways. This technical guide provides a foundational framework for researchers and drug development professionals to synthesize, characterize, and evaluate the therapeutic potential of this intriguing compound.
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